molecular formula C19H22N2O3 B269273 N-[3-(propionylamino)phenyl]-2-propoxybenzamide

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Numéro de catalogue B269273
Poids moléculaire: 326.4 g/mol
Clé InChI: QYDWRBWFBUQTGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(propionylamino)phenyl]-2-propoxybenzamide, commonly known as ML352, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. ML352 belongs to the class of benzamide derivatives and has shown promising results in pre-clinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of ML352 is primarily attributed to its ability to target PRMT5. PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the methylation of arginine residues on histones and other proteins (5). ML352 binds to the active site of PRMT5 and inhibits its enzymatic activity, leading to the downregulation of genes that are essential for cancer cell proliferation and survival. In addition, ML352 has also been shown to inhibit the activity of other enzymes such as HDAC1 and HDAC2, which are involved in the regulation of gene expression (6).
Biochemical and Physiological Effects
ML352 has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer research, ML352 has been shown to inhibit the growth of cancer cells and induce cell cycle arrest (7). ML352 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (8). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (9). ML352 has also been shown to improve cognitive function in mouse models of Alzheimer's disease (10).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ML352 for lab experiments is its high potency and specificity for PRMT5 inhibition. ML352 has been shown to have an IC50 value of 0.2 μM for PRMT5 inhibition, which is significantly lower than other PRMT5 inhibitors (11). Another advantage of ML352 is its favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of ML352 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Orientations Futures

ML352 has shown promising results in pre-clinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for ML352 research include:
1. Optimization of the synthesis method to improve its yield and solubility.
2. Evaluation of the pharmacokinetic properties of ML352 in animal models to determine its suitability for clinical trials.
3. Investigation of the potential synergistic effects of ML352 with other drugs for the treatment of cancer and other diseases.
4. Identification of biomarkers for ML352 response in cancer patients to improve its clinical efficacy.
5. Development of ML352 derivatives with improved potency and specificity for PRMT5 inhibition.
Conclusion
In conclusion, ML352 is a novel small molecule that has shown promising results in pre-clinical studies for the treatment of various diseases. ML352's ability to target PRMT5 and inhibit its enzymatic activity makes it a potential candidate for cancer therapy. ML352's anti-inflammatory and neuroprotective properties also make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of ML352 and to optimize its pharmacokinetic properties for clinical trials.

Méthodes De Synthèse

ML352 can be synthesized using a multi-step process that involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-2-propoxybenzamide. This intermediate is then reacted with propionyl chloride to form N-[3-(propionylamino)phenyl]-2-propoxybenzamide, which is the final product (1).

Applications De Recherche Scientifique

ML352 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell proliferation (2). ML352 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (4).

Propriétés

Nom du produit

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-[3-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(13-15)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

QYDWRBWFBUQTGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC

SMILES canonique

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.